Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17ClN2O2 It is characterized by the presence of a tert-butyl group, a chloropyridazinyl moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate typically involves the reaction of 6-chloropyridazine with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridazinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperidine-1-carboxylate: Contains a piperidine ring instead of an azetidine ring.
Tert-butyl N-(6-chloropyridazin-3-yl)carbamate: Similar structure but with a carbamate group instead of an azetidine ring.
Uniqueness
Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its azetidine ring and chloropyridazinyl moiety make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H16ClN3O2 |
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Molecular Weight |
269.73 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-10(13)15-14-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
GHULUMWITDGCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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